4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine
Overview
Description
4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-ethoxyphenyl group and two methyl groups at the 3-position
Biochemical Analysis
Biochemical Properties
4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing acetylcholine levels and enhancing cholinergic transmission . Additionally, this compound interacts with other proteins involved in neurotransmission and signal transduction, modulating their activity and contributing to its overall biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance the O-GlcNAcylation of mitochondrial proteins, which contributes to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells . Furthermore, this compound affects the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, inhibiting or activating their function. For instance, it binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, this compound modulates the activity of other enzymes and proteins through allosteric interactions, leading to changes in their conformation and function. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These long-term effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the temporal effects of this compound in research settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and improve memory retention in animal studies . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and hydroxylation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate. These metabolic pathways influence the compound’s bioavailability and overall pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by transporters such as P-glycoprotein, which facilitates its distribution to various tissues . Additionally, binding proteins in the blood plasma help maintain the compound’s concentration and facilitate its delivery to target tissues. The localization and accumulation of this compound within specific tissues are influenced by these transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the mitochondria, where it exerts its effects on mitochondrial proteins and metabolic pathways . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct this compound to specific compartments within the cell. These subcellular localization mechanisms ensure that the compound reaches its intended targets and exerts its biochemical effects effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine typically involves the reaction of 4-ethoxybenzaldehyde with 3,3-dimethylpyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce any unsaturated bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the aromatic ring using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(4-ethoxyphenyl)-3,3-dimethylpyrrolidin-2-one, while reduction may produce this compound with reduced functional groups.
Scientific Research Applications
4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine: Similar structure with a methoxy group instead of an ethoxy group.
4-(4-Hydroxyphenyl)-3,3-dimethylpyrrolidine: Contains a hydroxy group instead of an ethoxy group.
4-(4-Chlorophenyl)-3,3-dimethylpyrrolidine: Features a chloro group instead of an ethoxy group.
Uniqueness
4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-3,3-dimethylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-16-12-7-5-11(6-8-12)13-9-15-10-14(13,2)3/h5-8,13,15H,4,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKJIUSUPAZNJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CNCC2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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